Melilotoside

Catalog No.
S620926
CAS No.
618-67-7
M.F
C15H18O8
M. Wt
326.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melilotoside

CAS Number

618-67-7

Product Name

Melilotoside

IUPAC Name

(E)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

Molecular Formula

C15H18O8

Molecular Weight

326.30 g/mol

InChI

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5+/t10-,12-,13+,14-,15-/m1/s1

InChI Key

GVRIYIMNJGULCZ-ZMKUSUEASA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Venous insufficiency and chronic venous leg ulcers:

  • Melilotoside has been investigated for its potential to improve symptoms of chronic venous insufficiency (CVI) and associated leg ulcers. Studies suggest it might act by:
    • Increasing venous tone and reducing capillary permeability: This could improve blood flow and reduce fluid accumulation in the legs, potentially alleviating symptoms like leg swelling, pain, and fatigue .
    • Promoting wound healing: Some studies indicate melilotoside may possess anti-inflammatory and antioxidant properties, which could contribute to wound healing in leg ulcers .

It's important to note that the evidence supporting the use of melilotoside for CVI and leg ulcers is preliminary and inconclusive. Further research, including well-designed clinical trials, is needed to confirm its efficacy and safety.

Anti-inflammatory and antioxidant properties:

  • Scientific research suggests melilotoside may possess anti-inflammatory and antioxidant properties. These properties could potentially be beneficial in various conditions, including:
    • Rheumatoid arthritis: Studies in animal models suggest melilotoside might reduce inflammation and pain associated with rheumatoid arthritis .
    • Neurodegenerative diseases: Studies suggest melilotoside may have neuroprotective effects and protect against oxidative stress, potentially relevant for neurodegenerative diseases like Alzheimer's and Parkinson's .

Other potential applications:

  • Early research suggests melilotoside might have additional potential applications, including:
    • Anticancer properties: Some studies in cell lines suggest melilotoside may exhibit anti-cancer effects, but further research is needed .
    • Antimicrobial activity: Studies indicate melilotoside might possess some antibacterial and antifungal properties, but further investigation is needed .

Melilotoside is a naturally occurring compound classified as a glucosyl hydroxycinnamic acid. Its chemical formula is C₁₅H₁₈O₈, and it is identified by the Chemical Identifier (CID) 5280759 in the PubChem database . This compound is derived from the plant species Melilotus officinalis, commonly known as sweet clover, and is known for its various biological activities and applications in medicinal chemistry.

Research suggests melilotoside exhibits moderate antiprotozoal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease []. The exact mechanism of action remains unclear, but its structure containing phenolic groups might contribute to this effect. Phenolic compounds are known to disrupt parasite membranes, potentially explaining the observed antiprotozoal activity []. Additionally, studies indicate melilotoside possesses antioxidant properties, possibly due to its ability to scavenge free radicals []. However, further research is required to understand the precise mechanisms behind these activities.

Typical of phenolic compounds. Notably, it can undergo hydrolysis to release its aglycone, which is often a hydroxycinnamic acid derivative. The specific reaction pathways include:

  • Hydrolysis: In aqueous environments or through enzymatic action, melilotoside can be hydrolyzed to yield trans-β-D-glucosyl-2-hydroxycinnamic acid .
  • Methylation: A methyl ester of melilotoside has been characterized, indicating that it can undergo methylation reactions to form derivatives like methyl-o-coumarate-β-D-glucoside .
  • Oxidation: Melilotoside can participate in oxidation reactions, contributing to lipid peroxidation processes within biological systems .

Melilotoside exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to possess potent antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress .
  • Antiprotozoal Activity: Research indicates that cis-melilotoside demonstrates moderate activity against Trypanosoma cruzi, the causative agent of Chagas disease .
  • Anti-inflammatory Effects: Compounds related to melilotoside have been studied for their potential anti-inflammatory effects, which may contribute to therapeutic applications in inflammatory diseases .

Synthesis of melilotoside can occur through natural extraction methods or synthetic organic chemistry approaches:

  • Natural Extraction: Melilotoside can be extracted from the sapwood of plants such as Prunus cornuta, where it occurs naturally alongside other phenolic compounds .
  • Synthetic Methods: Laboratory synthesis may involve glycosylation reactions where glucose moieties are attached to hydroxycinnamic acid derivatives. Specific synthetic pathways may vary based on desired derivatives and functional groups.

Melilotoside has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, melilotoside is explored for use in developing therapeutic agents for chronic diseases.
  • Food Industry: Its antioxidant properties make it valuable in food preservation and enhancing the nutritional profile of food products.
  • Cosmetics: The compound's ability to mitigate oxidative stress also lends itself to applications in skincare products aimed at reducing signs of aging.

Melilotoside shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Characteristics
Caffeic AcidHydroxycinnamic AcidKnown for strong anti-inflammatory properties.
Ferulic AcidHydroxycinnamic AcidExhibits potent antioxidant activity; used in cosmetics.
Chlorogenic AcidEster of caffeic acidEffective in weight management and metabolic health.
CoumarinSimple CoumarinUsed as a flavoring agent; has anticoagulant properties.

Melilotoside's uniqueness lies in its glucosylated structure, which enhances its solubility and bioavailability compared to its non-glycosylated counterparts like caffeic acid and ferulic acid. This modification allows it to exhibit distinct biological activities while providing stability in various formulations.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

326.10016753 g/mol

Monoisotopic Mass

326.10016753 g/mol

Heavy Atom Count

23

UNII

M87W7715UB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Trans-beta-D-glucosyl-2-hydroxycinnamate
Melilotoside

Dates

Modify: 2023-08-15

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